![molecular formula C10H8N4 B2582879 3-(5-methyl-4H-1,2,4-triazol-3-yl)benzonitrile CAS No. 312772-65-9](/img/structure/B2582879.png)
3-(5-methyl-4H-1,2,4-triazol-3-yl)benzonitrile
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Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The 1,2,4-triazole ring is a component of many pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
1,2,4-Triazole derivatives are known to participate in a variety of chemical reactions, often serving as versatile intermediates .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has shown the synthesis and characterization of novel 1,2,4-triazole derivatives, which were evaluated for their antimicrobial properties. One study detailed the facile synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and related derivatives, demonstrating significant antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Anticancer Properties
Derivatives of 1,2,4-triazole have been explored for their anticancer properties, with some compounds showing promise in preclinical models. A study highlighted the synthesis of 3-((5-(hydroxy(phenyl)methine)-4-R-4H-1,2,4-triazole-3-yl)thio)aceto(propane, methylene-о-, m-, p-benzo)nitriles and their evaluation against various cancer cell lines, indicating the potential of these compounds in oncology research (Rud et al., 2016).
Corrosion Inhibition
Another application of 1,2,4-triazole derivatives is in the field of corrosion inhibition. Research into benzimidazole derivatives containing the 1,2,4-triazole moiety has shown effectiveness in inhibiting mild steel corrosion in acidic environments. These compounds offer a promising approach for protecting industrial materials against corrosion (Yadav et al., 2013).
Antioxidant and Antimicrobial Evaluation
The antioxidant and antimicrobial properties of novel 4-substituted-1H-1,2,4-triazole derivatives have been investigated, with some compounds displaying significant activity. This research opens avenues for the development of new pharmaceutical agents with antioxidant and antimicrobial benefits (Baytas et al., 2012).
Future Directions
properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWHAYCHLAHEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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